1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)5-1-2-6(13-3-5)16-7(12)14-4-15-16/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSMRMTVUGXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-(Trifluoromethyl)pyridin-2-yl nitrile or related derivatives : This serves as the precursor for the pyridine moiety bearing the trifluoromethyl group.
- Hydrazide intermediates : Prepared by esterification of carboxylic acids followed by treatment with hydrazine hydrate.
- Carbamimidothioates : Used for cyclocondensation to form the triazole ring.
Synthetic Route Overview
The preparation involves the following key steps:
Preparation of Hydrazide Intermediate
Carboxylic acid derivatives of the pyridine ring are converted into hydrazides by first forming the corresponding acid chloride (using reagents like thionyl chloride) and then reacting with hydrazine hydrate.Formation of Carbamimidothioate
Carbamimidothioates are synthesized as intermediates that react with hydrazides to form the triazole ring. These can be prepared from substituted nitriles via Pinner reaction or related transformations.Cyclocondensation to Form 1,2,4-Triazole Core
The hydrazide and carbamimidothioate undergo cyclocondensation under controlled conditions to yield the 1,2,4-triazole ring system. This step is critical for establishing the heterocyclic framework and introducing the amino group at the 5-position.Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent on the pyridine ring is typically introduced early in the synthesis by using trifluoromethylated pyridine precursors. Alternatively, trifluoromethylation can be achieved via cycloaddition reactions involving trifluoroacetaldehyde oxime or trifluoroacetonitrile precursors.Final Purification and Characterization
The product is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification to acid chloride | Thionyl chloride (SOCl2), reflux | 85-95 | Conversion of carboxylic acid to acid chloride |
| Hydrazide formation | Hydrazine hydrate, room temperature | 80-90 | Formation of hydrazide intermediate |
| Carbamimidothioate synthesis | Pinner reaction on nitrile, acidic medium | 75-85 | Precursor for cyclocondensation |
| Cyclocondensation | Hydrazide + carbamimidothioate, reflux in ethanol or suitable solvent | 70-90 | Formation of 1,2,4-triazole ring with amino group |
| Trifluoromethyl introduction | Use of trifluoroacetaldehyde O-aryl oxime or trifluoroacetonitrile in [3+2] cycloaddition | 60-80 | Provides trifluoromethyl substitution on pyridine ring |
Representative Example from Literature
In a study focused on substituted 1,2,4-triazoles, hydrazide intermediates were prepared via esterification of carboxylic acids with SOCl2 followed by hydrazine hydrate treatment. Carbamimidothioates were synthesized from nitriles using Pinner reaction. The key cyclocondensation step between hydrazide and carbamimidothioate yielded the 1,2,4-triazole core.
For trifluoromethylation, a [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chlorides with trifluoroacetonitrile (derived from 2,2,2-trifluoroacetaldehyde O-aryl oxime) was employed, achieving regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles under mild conditions.
Mechanistic Insights
- Cyclocondensation Mechanism : The nucleophilic attack of the hydrazide nitrogen on the carbamimidothioate carbon leads to ring closure and formation of the triazole ring.
- Trifluoromethylation via Cycloaddition : The nitrile imine intermediate reacts with trifluoroacetonitrile in a [3 + 2] cycloaddition, selectively forming the 5-trifluoromethyl substituted triazole.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of hydrazide and carbamimidothioate | Hydrazide, carbamimidothioate, reflux solvents | High yield, well-established | Requires preparation of intermediates |
| [3 + 2]-Cycloaddition with nitrile imines | Hydrazonyl chloride, trifluoroacetonitrile | Regioselective, mild conditions | Limited to trifluoromethyl introduction |
| Pinner Reaction for amidine formation | Nitrile, acidic conditions | Versatile for various substitutions | Sensitive to reaction conditions |
| Oxidative Cyclization using CAN or other oxidants | Vinylimidates, ceric ammonium nitrate | Good yields, functional group tolerance | Requires careful control of oxidation |
Concluding Remarks
The preparation of this compound involves multi-step synthetic routes combining classical heterocyclic chemistry and modern trifluoromethylation techniques. The cyclocondensation of hydrazides with carbamimidothioates remains a cornerstone for building the 1,2,4-triazole core, while trifluoromethyl groups are introduced either by using trifluoromethylated precursors or via innovative [3 + 2] cycloaddition strategies. These methods provide robust, efficient, and regioselective access to this compound, which is valuable for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and the triazole ring can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural and Functional Differences
Core Heterocycle Variations: Triazole vs. Pyrazole: The triazole core (three nitrogen atoms) offers more hydrogen-bonding sites and aromatic stability compared to pyrazole (two nitrogen atoms). This difference influences binding affinity in biological targets . Substituent Position: The pyridin-2-yl group in the target compound (vs.
Impact of Trifluoromethyl (-CF₃) Group :
- The -CF₃ group in the target compound increases lipophilicity (logP) and electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism . Analogues lacking this group (e.g., ) may exhibit faster clearance in vivo.
Biological Activity: Compounds with -CF₃ substituents, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, show potent antitumor activity (GP = 68.09% against NCI-H522 cells) . Nitrogen-rich triazoles (e.g., ) are used in energetic materials due to high heats of formation. The -CF₃ group could modify detonation velocity and stability .
Synthetic Accessibility :
Physicochemical Properties
- Solubility: The -CF₃ group reduces aqueous solubility compared to non-fluorinated analogues (e.g., ). This can be mitigated via salt formation (e.g., dihydrochloride in ).
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature applications in material science .
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activities, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₈H₆F₃N₅ |
| Molecular Weight | 229.16 g/mol |
| IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study assessing the anticancer efficacy of triazole derivatives, it was found that this compound exhibited an IC₅₀ value of approximately 29.1 µM against the MDA-MB-231 breast cancer cell line. This activity was comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-triazol-5-amine | MDA-MB-231 | 29.1 |
| Reference Drug (YM155) | MDA-MB-231 | 15.3 |
Antibacterial Activity
The compound also shows potential as an antibacterial agent. Its structural features allow it to interact with bacterial enzymes and disrupt cellular processes.
Case Study: Mycobacterium tuberculosis
Research has indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb). The mechanism involves interference with the fatty acid synthase enzyme system critical for mycobacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the trifluoromethyl group and the pyridine ring can enhance potency and selectivity.
Key Findings:
- Electron-Withdrawing Groups (EWGs): The presence of EWGs such as trifluoromethyl increases lipophilicity and improves binding affinity to target proteins.
- Hydrophobic Interactions: The aromatic rings enhance interactions with hydrophobic pockets in proteins, improving efficacy against cancer targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in analogous triazole syntheses . Key intermediates like 5-(trifluoromethyl)pyridine derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) are critical starting materials . Optimizing stoichiometry, reaction time, and purification via recrystallization (e.g., methanol) improves yields .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and employ inert atmospheres to prevent hydrolysis of sensitive intermediates.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound's structure and purity?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., triazole NH stretching at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl pyridine protons at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Confirms planar triazole-pyridine geometry and tautomeric forms (e.g., dihedral angles <3° between rings) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
